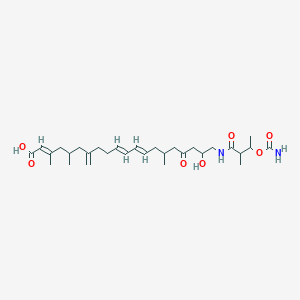
Kalimantacin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kalimantacin B is a polyketide antibiotic known for its potent and selective activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound is produced by the bacterium Pseudomonas fluorescens and is part of a family of antibiotics that also includes batumin . Kalimantacin B is characterized by its complex structure and significant bioactivity, making it a subject of interest in the development of new therapeutic agents .
Vorbereitungsmethoden
Kalimantacin B is synthesized via a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway . The biosynthesis involves multiple enzymatic steps, including the incorporation of various building blocks and modifications by tailoring enzymes . The industrial production of Kalimantacin B typically involves the fermentation of Pseudomonas fluorescens cultures under controlled conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Kalimantacin B undergoes several types of chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include various oxidized and reduced derivatives of Kalimantacin B, which can be further analyzed for their bioactivity .
Wissenschaftliche Forschungsanwendungen
Kalimantacin B has a wide range of scientific research applications. In chemistry, it is used as a model compound to study polyketide biosynthesis and enzyme mechanisms . In biology, it serves as a tool to investigate bacterial resistance mechanisms and the role of polyketides in microbial ecology . In medicine, Kalimantacin B is being explored for its potential as a therapeutic agent against antibiotic-resistant bacterial infections . Additionally, it has industrial applications in the development of new antibiotics and other bioactive compounds .
Wirkmechanismus
The mechanism of action of Kalimantacin B involves the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis . By binding to FabI, Kalimantacin B disrupts the production of fatty acids, leading to the inhibition of bacterial growth . This mechanism is particularly effective against Staphylococcus species, making Kalimantacin B a valuable antibiotic .
Vergleich Mit ähnlichen Verbindungen
Kalimantacin B is similar to other polyketide antibiotics such as mupirocin and bacillaene . it is unique in its specific activity against Staphylococcus species and its biosynthetic pathway . Other similar compounds include batumin, which shares the same molecular structure and bioactivity as Kalimantacin B . The uniqueness of Kalimantacin B lies in its selective antibacterial activity and its potential for use in combating antibiotic-resistant infections .
Eigenschaften
CAS-Nummer |
174513-95-2 |
|---|---|
Molekularformel |
C30H48N2O7 |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
(2E,10E,12E)-20-[(3-carbamoyloxy-2-methylbutanoyl)amino]-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid |
InChI |
InChI=1S/C30H48N2O7/c1-20(14-22(3)15-23(4)17-28(35)36)12-10-8-7-9-11-13-21(2)16-26(33)18-27(34)19-32-29(37)24(5)25(6)39-30(31)38/h7-9,11,17,21-22,24-25,27,34H,1,10,12-16,18-19H2,2-6H3,(H2,31,38)(H,32,37)(H,35,36)/b8-7+,11-9+,23-17+ |
InChI-Schlüssel |
GENAAYFYLGYPIQ-JOPGMDTFSA-N |
SMILES |
CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
Isomerische SMILES |
CC(C/C=C/C=C/CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
Kanonische SMILES |
CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
Synonyme |
kalimantacin A kalimantacin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















